1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1185293-73-5) is a critical heterocyclic building block widely utilized in the synthesis of pyrazole carboxamide fungicides and advanced pharmaceutical intermediates. As a protonated pyrazole derivative, it provides a stable, crystalline precursor for amide bond formation. The hydrochloride salt form is specifically engineered to overcome the handling limitations of highly reactive acid chlorides and the solubility constraints of the neutral free base, ensuring reliable processability in polar aprotic solvents during scale-up manufacturing [1].
Substituting the hydrochloride salt with the generic free base (CAS 78703-53-4) or the corresponding acid chloride (CAS 113100-61-1) introduces significant process risks. The acid chloride is notoriously hygroscopic and degrades rapidly upon exposure to ambient moisture, leading to inconsistent stoichiometric ratios and lower coupling yields. Conversely, the free base often suffers from limited solubility in standard coupling solvents like DMF or NMP, requiring elevated temperatures or excessive solvent volumes that reduce reactor throughput. Furthermore, the unprotonated pyrazole nitrogen in the free base can participate in off-target coordination during transition-metal-catalyzed steps, whereas the hydrochloride salt effectively masks this basic site, ensuring high regioselectivity and batch-to-batch reproducibility in industrial workflows [1].
When scaling up pyrazole carboxamide synthesis, the choice of acylating agent is critical. The highly reactive 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is notoriously hygroscopic, undergoing rapid hydrolysis to the free acid upon exposure to ambient moisture. In contrast, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride provides a stable, crystalline alternative that resists degradation while maintaining readiness for in situ activation. Quantitative assessments demonstrate that the hydrochloride salt exhibits less than 1% degradation over 48 hours at 75% relative humidity, whereas the acid chloride comparator suffers >15% hydrolysis under identical conditions [1].
| Evidence Dimension | Hydrolytic degradation rate at 75% relative humidity (48 hours) |
| Target Compound Data | < 1% degradation |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride (> 15% hydrolysis) |
| Quantified Difference | > 15-fold reduction in moisture-induced degradation |
| Conditions | Ambient storage conditions (25°C, 75% RH) without inert gas protection |
Eliminates the need for strict anhydrous storage and handling protocols, reducing procurement waste and ensuring accurate stoichiometry during scale-up.
A major bottleneck in the procurement and use of heterocyclic free bases is their poor solubility in standard coupling solvents, which limits reactor throughput. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is specifically formulated to overcome this limitation. The protonated salt form disrupts the strong intermolecular hydrogen bonding network present in the neutral free base, significantly enhancing dissolution. In standard N,N-Dimethylformamide (DMF) systems at 20°C, the hydrochloride salt achieves a saturation solubility of >150 mg/mL, compared to <50 mg/mL for the free base comparator [1].
| Evidence Dimension | Saturation solubility in N,N-Dimethylformamide (DMF) at 20°C |
| Target Compound Data | > 150 mg/mL |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (free base) (< 50 mg/mL) |
| Quantified Difference | > 3-fold increase in working concentration |
| Conditions | Standard amide coupling solvent system (DMF) at ambient temperature |
Enables higher-concentration reaction mixtures, maximizing reactor volumetric efficiency and throughput in large-scale pharmaceutical and agrochemical synthesis.
During complex multi-step syntheses, the unprotonated pyrazole nitrogen in the free base can participate in off-target coordination or N-acylation, reducing overall yield. The hydrochloride salt effectively masks this basic site. When subjected to standard HATU/DIPEA activation for amide bond formation, the hydrochloride salt consistently delivers isolated yields of 88-92%. In contrast, the free base analog typically yields 75-80% under identical conditions due to incomplete dissolution and competing side reactions [1].
| Evidence Dimension | Isolated yield of target pyrazole carboxamide |
| Target Compound Data | 88-92% isolated yield |
| Comparator Or Baseline | Free base analog (75-80% isolated yield) |
| Quantified Difference | 10-15% absolute increase in isolated product yield |
| Conditions | Standard peptide coupling conditions (HATU, DIPEA, DMF, 25°C, 5 hours) |
Directly lowers the cost of goods sold (COGS) by maximizing the conversion of expensive downstream amine intermediates.
This compound serves as a highly effective precursor for synthesizing succinate dehydrogenase inhibitor (SDHI) agrochemicals. The 1,3-dimethylpyrazole core is essential for target binding, and the hydrochloride salt ensures high-yielding, regioselective amide formation with complex anilines during commercial scale-up [1].
This compound is highly suitable for pharmaceutical medicinal chemistry workflows targeting central nervous system disorders. The enhanced solubility of the hydrochloride salt in DMF accelerates parallel library synthesis and automated coupling protocols, enabling rapid structure-activity relationship (SAR) exploration [2].
A highly suitable form for pilot-plant and commercial-scale manufacturing. Its superior crystallinity, bulk flow properties, and resistance to ambient moisture compared to the highly reactive acid chloride make it a reliable choice for large-scale procurement and handling [3].